1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride
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Overview
Description
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorophenyl group, a morpholine ring, and a phenylpropanone backbone. Its unique structure allows it to interact with different biological targets, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of 4-fluorobenzaldehyde, which is then subjected to a Grignard reaction with phenylmagnesium bromide to form 1-(4-fluorophenyl)-2-phenylethanol.
Oxidation: The intermediate alcohol is oxidized to the corresponding ketone using an oxidizing agent such as pyridinium chlorochromate (PCC).
Morpholine Addition: The ketone is then reacted with morpholine in the presence of a base like potassium carbonate to form the final product, 1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)-2-phenylethanone: Lacks the morpholine ring, making it less versatile in biological interactions.
3-morpholin-4-yl-2-phenylpropan-1-one: Lacks the fluorophenyl group, which may reduce its potency in certain applications.
1-(4-chlorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride is unique due to the presence of both the fluorophenyl group and the morpholine ring, which together enhance its ability to interact with a wide range of biological targets. This makes it a valuable compound for research in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-morpholin-4-yl-2-phenylpropan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNO2.ClH/c20-17-8-6-16(7-9-17)19(22)18(15-4-2-1-3-5-15)14-21-10-12-23-13-11-21;/h1-9,18H,10-14H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAFFXYXYSMAHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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